molecular formula C16H18O3 B14025138 Methyl 6-isobutoxy-2-naphthoate

Methyl 6-isobutoxy-2-naphthoate

Cat. No.: B14025138
M. Wt: 258.31 g/mol
InChI Key: MIGFVQCWUJIYBR-UHFFFAOYSA-N
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Description

Methyl 6-isobutoxy-2-naphthoate is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research, derived from the 2-naphthoic acid scaffold . This compound serves as a key precursor in the synthesis of advanced derivatives that are investigated as allosteric modulators of the N-Methyl-D-Aspartate (NMDA) receptor . The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a fundamental role in synaptic plasticity, which underlies learning and memory . Dysfunction of this receptor is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain . Researchers utilize this ester to develop compounds that can either potentiate or inhibit the NMDA receptor. Positive allosteric modulators (PAMs) have potential for treating conditions like schizophrenia and cognitive deficits, while negative allosteric modulators (NAMs) may lead to therapies for chronic pain and neurodegenerative conditions without the severe side effects associated with full receptor antagonists . The isobutoxy substituent is a critical structural feature explored in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific NMDA receptor subunits (GluN2A-D) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 6-(2-methylpropoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C16H18O3/c1-11(2)10-19-15-7-6-12-8-14(16(17)18-3)5-4-13(12)9-15/h4-9,11H,10H2,1-3H3

InChI Key

MIGFVQCWUJIYBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 2-Naphthoic Acid Derivatives

The starting material, 6-hydroxy-2-naphthoic acid, is commonly esterified at the carboxylic acid group to form methyl 6-hydroxy-2-naphthoate. This is typically achieved via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Key reaction conditions:

Step Reagents/Conditions Yield (%) Notes
Esterification Methyl iodide, K2CO3, acetone or butyl acetate, reflux 85-93 High yield, mild conditions preferred
Methylation Dimethyl sulfate, aqueous or organic solvent, 75-90 °C 80-90 Efficient methylation of carboxyl group

For example, methylation of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in butyl acetate at 85-90 °C with potassium carbonate yields methyl 6-hydroxy-1-naphthoate in high yield.

Introduction of the Isobutoxy Group at the 6-Position

The key functionalization involves alkylation of the 6-hydroxy group with an isobutyl halide (commonly 1-bromoisobutane) to form the 6-isobutoxy substituent.

Typical procedure:

  • Dissolve methyl 6-hydroxy-2-naphthoate in an aprotic solvent such as acetone or acetonitrile.
  • Add a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl.
  • Add 1-bromoisobutane dropwise and stir at elevated temperature (50-80 °C) for several hours.
  • Work-up involves filtration, extraction, and purification by recrystallization or chromatography.

This alkylation step is supported by analogous procedures where 6-hydroxy-2-naphthoic acid derivatives were alkylated with 1-bromobutane to yield 6-butoxy derivatives in good yield.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Comments
Esterification Methyl iodide, K2CO3, acetone or butyl acetate 75-85 2-4 hours 85-93 Efficient methyl ester formation
Methylation (hydroxy group) Dimethyl sulfate, K2CO3, butyl acetate or water 85-90 2-3 hours 80-90 High purity product
Alkylation (isobutoxy) 1-Bromoisobutane, K2CO3 or NaH, acetone 50-80 4-8 hours 70-85 Formation of 6-isobutoxy group
Purification Filtration, extraction, recrystallization Room temperature - - Standard organic work-up

Analytical and Characterization Notes

  • Intermediate and final compounds are typically characterized by ^1H and ^13C NMR spectroscopy to confirm substitution patterns and purity.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress, especially in methylation and alkylation steps.
  • High yields and purity are achievable by controlling reaction stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isobutoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-isobutoxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-isobutoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Physical Properties

The substituent at the 6-position significantly influences molecular weight, polarity, and thermal stability. Key comparisons include:

Compound Substituent (6-position) Molecular Formula Molecular Weight Melting Point (°C)
Methyl 6-bromo-2-naphthoate Bromo C₁₂H₉BrO₂ 265.1 Not reported
Methyl 6-(dimethylamino)-2-naphthoate Dimethylamino C₁₄H₁₅NO₂ 229.3 Not reported
6-(Methoxycarbonyl)-2-naphthoic acid Methoxycarbonyl C₁₃H₁₀O₄ 230.2 270–290
Methyl 6-((Isobutylthio)methyl)-2-naphthoate (48) Isobutylthioether C₁₇H₂₀O₂S 294.4 Oily liquid (94% purity)
  • Bromo vs.
  • Dimethylamino: The polar dimethylamino group likely increases solubility in polar solvents due to hydrogen bonding capacity .
  • Thermal Stability : The high melting point of 6-(Methoxycarbonyl)-2-naphthoic acid (270–290°C) suggests strong intermolecular hydrogen bonding, absent in ester derivatives like Methyl 6-bromo-2-naphthoate .
2.3 Stability and Functional Group Compatibility
  • Ester vs. Carboxylic Acid : The methoxycarbonyl group in Methyl 6-isobutoxy-2-naphthoate is hydrolytically stable under basic conditions, unlike carboxylic acids (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid), which require careful pH control .
  • Electron-Withdrawing vs. In contrast, dimethylamino (electron-donating) enhances reactivity in such reactions .

Q & A

Q. How can computational modeling enhance the design of this compound-based materials?

  • Methodological Answer : Perform molecular docking to predict binding affinities for target proteins or MOFs. Use MD simulations to assess thermodynamic stability in polymer matrices. Validate predictions with experimental DSC/TGA data for melting points and degradation profiles .

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